molecular formula C21H33NO2 B5711542 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5711542
M. Wt: 331.5 g/mol
InChI Key: RBCLLSOCIVWIDF-UHFFFAOYSA-N
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Description

2-(4-tert-Butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a tert-butylcyclohexyl group and two methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.

    Introduction of the tert-Butylcyclohexyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with a tert-butylcyclohexyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the tetrahydroisoquinoline core can yield dihydroisoquinoline derivatives.

    Substitution: The tert-butylcyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various alkyl or aryl substituted tetrahydroisoquinolines.

Scientific Research Applications

2-(4-tert-Butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

    Biological Studies: The compound is used in research exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-Butylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which may affect its biological activity and solubility.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the tert-butylcyclohexyl group, which may influence its binding affinity and specificity for certain targets.

Uniqueness

The presence of both the tert-butylcyclohexyl group and the methoxy groups in 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline makes it unique in terms of its physicochemical properties and biological activity. This combination of substituents can enhance its lipophilicity, membrane permeability, and interaction with hydrophobic pockets in target proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO2/c1-21(2,3)17-6-8-18(9-7-17)22-11-10-15-12-19(23-4)20(24-5)13-16(15)14-22/h12-13,17-18H,6-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLLSOCIVWIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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